molecular formula C9H11ClN2O2 B8070406 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Cat. No.: B8070406
M. Wt: 214.65 g/mol
InChI Key: JLEUXCRXFGAHLK-UHFFFAOYSA-N
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Description

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is a synthetic organic compound known for its unique bicyclic structure, which includes both oxygen and nitrogen heteroatoms. This compound is of interest in various fields of chemical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with an amino alcohol, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry for the development of new pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving nitrogen-containing heterocycles.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen in its structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one: The non-hydrochloride form of the compound.

    6,7-Dihydro-5H-5-oxa-9-aza-benzocyclohepten-8-one: Lacks the amino group, leading to different reactivity and applications.

    7-Amino-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-one: A similar compound with slight structural variations affecting its chemical properties.

Uniqueness: The hydrochloride form of 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is unique due to its enhanced solubility in water, which can be advantageous in various chemical and biological applications. Its specific structure allows for a range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUXCRXFGAHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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